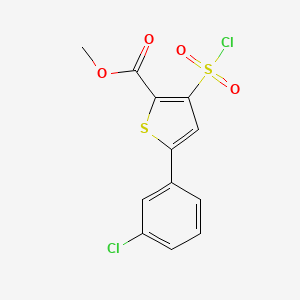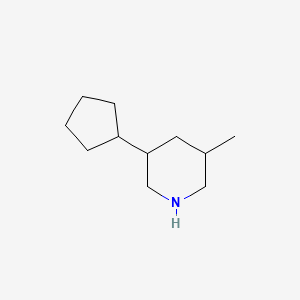
3-Cyclopentyl-5-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-5-methylpiperidine is a heterocyclic organic compound that belongs to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-5-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Another method includes the use of Grignard reagents in a continuous flow reaction to produce enantioenriched α-substituted piperidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactions and catalytic processes are common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopentyl-5-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-5-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-5-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.
Cyclopentylpiperidine: Similar to 3-Cyclopentyl-5-methylpiperidine but without the methyl group.
Methylpiperidine: Contains a methyl group but lacks the cyclopentyl group.
Uniqueness: this compound is unique due to the presence of both cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
3-cyclopentyl-5-methylpiperidine |
InChI |
InChI=1S/C11H21N/c1-9-6-11(8-12-7-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3 |
InChI-Schlüssel |
NHWGOFAQLBHVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CNC1)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


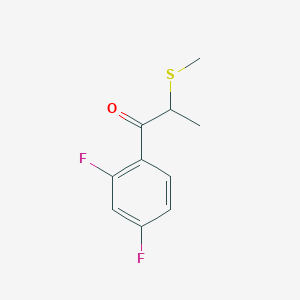

![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)
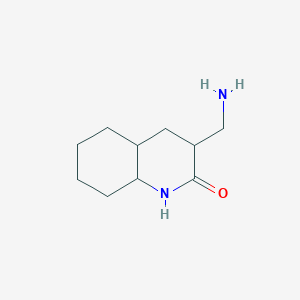
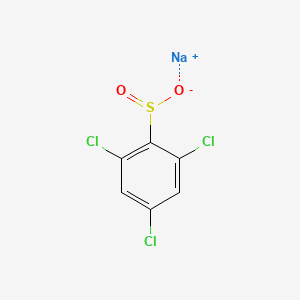

![{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13169180.png)
![3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13169182.png)
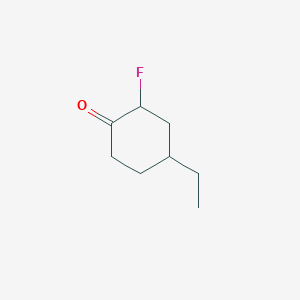
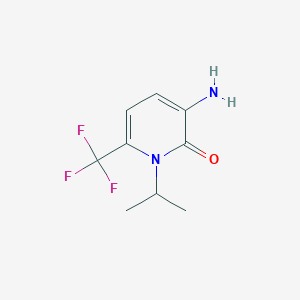
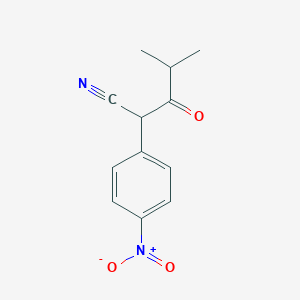
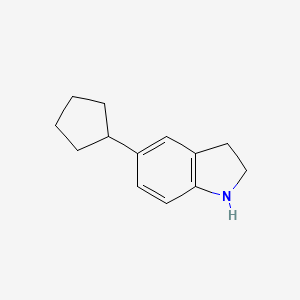
![2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid](/img/structure/B13169206.png)
